奥比替派
描述
奥比替拉普是一种实验性胆固醇酯转移蛋白抑制剂,主要用于治疗血脂异常。血脂异常是指血液中脂质水平异常,可导致心血管疾病。 奥比替拉普通过抑制胆固醇酯转移蛋白发挥作用,该蛋白在将胆固醇从高密度脂蛋白转移到低密度脂蛋白和极低密度脂蛋白中发挥作用 .
科学研究应用
奥比替拉普在化学、生物、医学和工业等领域具有多种科学研究应用。在化学领域,它因其独特的化学性质以及作为开发新药的先导化合物而受到研究。在生物学领域,它被用于研究胆固醇酯转移蛋白在脂质代谢和心血管疾病中的作用。在医学领域,奥比替拉普正在开发成为治疗血脂异常和动脉粥样硬化性心血管疾病的潜在药物。 它在临床试验中显示出令人鼓舞的结果,显着降低低密度脂蛋白胆固醇水平并提高高密度脂蛋白胆固醇水平 .
作用机制
奥比替拉普通过抑制胆固醇酯转移蛋白的活性发挥作用。这种抑制阻止了胆固醇从高密度脂蛋白转移到低密度脂蛋白和极低密度脂蛋白,导致高密度脂蛋白胆固醇水平升高,而低密度脂蛋白胆固醇水平降低。 奥比替拉普的分子靶点包括胆固醇酯转移蛋白以及参与脂质代谢的各种途径 .
生化分析
Biochemical Properties
Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, Obicetrapib reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Cellular Effects
Obicetrapib has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, Obicetrapib increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .
Molecular Mechanism
The molecular mechanism of Obicetrapib involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .
Temporal Effects in Laboratory Settings
In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with Obicetrapib for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of Obicetrapib were well-tolerated and showed an acceptable safety profile .
Metabolic Pathways
Obicetrapib is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .
Transport and Distribution
The transport and distribution of Obicetrapib within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .
Subcellular Localization
The specific subcellular localization of Obicetrapib is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .
准备方法
合成路线和反应条件: 奥比替拉普的合成涉及多个步骤,包括形成具有嘧啶和乙氧羰基结构的四氢喹啉衍生物。合成路线通常涉及使用各种试剂和催化剂以实现所需的化学转化。 奥比替拉普合成中使用的反应条件和试剂的具体细节是专有的,未公开 .
工业生产方法: 奥比替拉普的工业生产可能涉及将实验室合成工艺扩展到更大规模。这将需要优化反应条件、纯化方法和质量控制措施,以确保持续生产高纯度奥比替拉普。 工业生产中使用的确切方法是专有的,并且无法公开获取 .
化学反应分析
反应类型: 奥比替拉普经历各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于合成和修饰该化合物以实现所需的药理特性至关重要 .
常用试剂和条件: 奥比替拉普的合成和修饰中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的具体条件,例如温度、压力和溶剂,经过优化以实现化合物的最高收率和纯度 .
主要生成物: 涉及奥比替拉普的化学反应形成的主要产物是具有所需药理活性的中间体和最终化合物。 这些产品经过纯化和表征,以确保其适合进一步开发和临床应用 .
相似化合物的比较
奥比替拉普与其他胆固醇酯转移蛋白抑制剂(如安acetrapib和evacetrapib)进行比较。与这些化合物相比,奥比替拉普在降低胆固醇酯转移蛋白活性以及改善脂质谱方面显示出更高的效力。 这种更高的效力归因于其独特的化学结构,该结构包括具有嘧啶和乙氧羰基结构的四氢喹啉衍生物 .
类似化合物:- 安acetrapib
- Evacetrapib
- 达尔塞替拉普
属性
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866399-87-3 | |
Record name | Obicetrapib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obicetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OBICETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。